Cas no 871264-01-6 (N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide)

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is a specialized organic compound featuring a cyanocyclopentyl group and a tetrazole-substituted phenoxyacetamide moiety. Its unique structure, combining a nitrile functionality with a tetrazole ring, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The tetrazole group enhances binding affinity in bioactive molecules, while the cyanocyclopentyl moiety contributes to metabolic stability. This compound is particularly useful in the synthesis of potential drug candidates targeting enzymes or receptors where tetrazole-based interactions are critical. Its well-defined chemical properties and structural versatility support applications in rational drug design and high-throughput screening.
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide structure
871264-01-6 structure
Product Name:N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
CAS No:871264-01-6
MF:C15H16N6O2
MW:312.326541900635
CID:5447913
PubChem ID:8006046
Update Time:2025-10-18

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Chemical and Physical Properties

Names and Identifiers

    • 871264-01-6
    • AKOS008020527
    • N-(1-cyanocyclopentyl)-2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide
    • EN300-26687328
    • N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
    • Z51007101
    • N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
    • Inchi: 1S/C15H16N6O2/c16-10-15(6-1-2-7-15)18-14(22)9-23-13-5-3-4-12(8-13)21-11-17-19-20-21/h3-5,8,11H,1-2,6-7,9H2,(H,18,22)
    • InChI Key: SQIOKOKNFHCWME-UHFFFAOYSA-N
    • SMILES: C(NC1(C#N)CCCC1)(=O)COC1=CC=CC(N2C=NN=N2)=C1

Computed Properties

  • Exact Mass: 312.13347377g/mol
  • Monoisotopic Mass: 312.13347377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 11.28±0.20(Predicted)

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687328-0.05g
N-(1-cyanocyclopentyl)-2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide
871264-01-6 95.0%
0.05g
$212.0 2025-03-20

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Related Literature

Additional information on N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide: A Comprehensive Overview

The compound with CAS No. 871264-01-6, known as N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug design and advanced materials. Recent studies have highlighted its role in modulating cellular pathways and its potential as a precursor for novel materials with tailored properties.

N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is characterized by its complex structure, which includes a cyclopentane ring substituted with a cyano group, a tetrazole moiety, and an acetamide functional group. The integration of these groups creates a molecule with diverse reactivity and selectivity, making it a valuable tool in synthetic chemistry. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace other functional groups without significantly altering the molecular framework.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. These studies reveal that the compound exhibits unique electronic delocalization patterns due to the conjugation between the tetrazole ring and the aromatic phenoxy group. This delocalization enhances the compound's stability and reactivity, making it suitable for applications in both organic synthesis and material science.

In terms of biological activity, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has shown promise as a modulator of kinase activity. Preclinical studies suggest that it may inhibit specific kinases involved in oncogenic signaling pathways, thereby offering potential therapeutic benefits in cancer treatment. Additionally, its tetrazole moiety has been implicated in metalloenzyme inhibition, further expanding its potential applications in drug discovery.

The synthesis of N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the cyclopentane ring via cycloaddition reactions, followed by substitution reactions to introduce the cyano and tetrazole groups. The final step involves amide bond formation to complete the molecular structure.

From an environmental standpoint, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been evaluated for its biodegradability and ecotoxicity. Initial assessments indicate that it exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant long-term environmental risks when properly managed. However, further studies are required to fully understand its ecological impact.

In conclusion, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide (CAS No. 871264-01-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advances in computational and experimental techniques, positions it as a valuable asset in both academic research and industrial development.

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